Fialuridine 5'-Monophosphate

描述

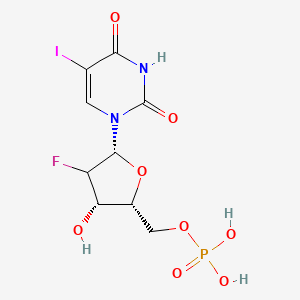

Fialuridine 5’-Monophosphate is a phosphorylated derivative of the antiviral agent Fialuridine. It is a nucleoside analogue that has been investigated for its potential therapeutic applications, particularly in the treatment of hepatitis B virus infections. The compound is known for its ability to inhibit viral replication by incorporating into viral DNA, thereby causing chain termination.

准备方法

Synthetic Routes and Reaction Conditions: Fialuridine 5’-Monophosphate can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of Fialuridine using phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the monophosphate ester.

Industrial Production Methods: Industrial production of Fialuridine 5’-Monophosphate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards for pharmaceutical applications.

化学反应分析

Types of Reactions: Fialuridine 5’-Monophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different analogues.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside analogues, while reduction can produce reduced forms of the compound.

科学研究应用

Hepatitis B Virus Treatment

Fialuridine has been primarily studied for its potential to treat chronic hepatitis B infection. Early clinical trials demonstrated promising results in reducing HBV DNA levels in patients. However, these trials were marred by severe adverse effects:

- Clinical Trials : In one notable trial involving 15 patients, FIAU administration led to a rapid decrease in HBV DNA levels. Unfortunately, seven patients developed severe hepatotoxicity, characterized by lactic acidosis and liver failure, leading to five fatalities and two liver transplants .

- Mechanism of Toxicity : Research indicates that FIAU's toxicity may result from its incorporation into mitochondrial DNA, leading to mitochondrial dysfunction. This mechanism was not predicted in preclinical animal studies .

Cytomegalovirus Infection

While FIAU was initially explored for treating CMV infections, subsequent studies failed to demonstrate significant antiviral activity against CMV at clinically relevant doses . The focus shifted back to its application against HBV due to the compound's structural similarities with other antiviral agents.

Case Studies

The following table summarizes key findings from various clinical studies involving Fialuridine:

Challenges and Future Directions

Despite its initial promise, the severe adverse effects associated with Fialuridine have hindered its development as a therapeutic agent. The challenges include:

- Predicting Toxicity : The disparity between preclinical findings and clinical outcomes highlights the need for better predictive models for drug-induced liver injury (DILI) .

- Alternative Approaches : Ongoing research focuses on modifying the chemical structure of nucleoside analogs to improve safety profiles while retaining antiviral efficacy. The exploration of other fluorinated nucleosides continues as a potential avenue for developing safer antiviral therapies .

作用机制

Fialuridine 5’-Monophosphate exerts its effects by incorporating into viral DNA during replication. This incorporation leads to chain termination, effectively halting viral replication. The compound targets viral DNA polymerase, which is responsible for synthesizing viral DNA. By inhibiting this enzyme, Fialuridine 5’-Monophosphate prevents the virus from replicating and spreading.

相似化合物的比较

Fialuridine: The parent compound of Fialuridine 5’-Monophosphate, also a nucleoside analogue with antiviral properties.

Ganciclovir: Another nucleoside analogue used to treat viral infections.

Acyclovir: A nucleoside analogue used primarily for herpes virus infections.

Uniqueness: Fialuridine 5’-Monophosphate is unique due to its specific mechanism of action involving the incorporation into viral DNA and subsequent chain termination. This property makes it particularly effective against hepatitis B virus, distinguishing it from other nucleoside analogues that may have different targets or mechanisms.

生物活性

Fialuridine 5'-Monophosphate (FAMP) is a phosphorylated derivative of the antiviral agent fialuridine (FIAU), primarily investigated for its potential in treating hepatitis B virus (HBV) infections. This compound exhibits significant biological activity, particularly through its mechanism of action that disrupts viral replication and affects cellular processes.

Overview of this compound

FAMP is classified as a nucleoside analogue . Its structure allows it to be incorporated into viral DNA during replication, leading to chain termination and ultimately inhibiting the proliferation of the virus. This characteristic makes it a candidate for antiviral therapies, particularly against HBV.

Targets and Interactions:

- Human Equilibrative Nucleoside Transporter 1 (ENT1): FAMP is transported into cells via ENT1, which facilitates its entry into mitochondria.

- Thymidine Kinase 2 (TK2): Once inside the cell, FAMP is phosphorylated by TK2, which is critical for its conversion into active triphosphate metabolites that exert antiviral effects.

Biochemical Pathways:

- FAMP's interference with mitochondrial DNA synthesis leads to mitochondrial dysfunction, characterized by the formation of reactive oxygen species (ROS) and lipid accumulation in hepatocytes. This can result in apoptosis and cellular damage, particularly in liver cells where HBV replicates.

Cellular Effects

FAMP has been shown to have profound effects on various cell types:

- Inhibition of DNA Polymerase Gamma: FAMP competes with natural nucleotides during DNA synthesis, leading to decreased mitochondrial DNA (mtDNA) levels and structural defects in mitochondria.

- Toxicity Over Time: Toxic effects are often delayed; studies indicate that significant toxicity may only be detectable after prolonged exposure (e.g., 7 days) in laboratory settings .

Clinical Trials Overview

In clinical trials for HBV treatment, FAMP demonstrated promising initial efficacy but was abruptly halted due to severe hepatotoxicity observed in participants:

- Phase II Trial: In a trial involving 15 patients, seven developed acute liver failure, with five fatalities reported. Histological examinations revealed steatosis and mitochondrial abnormalities in liver tissues .

Animal Model Studies

Research using chimeric TK-NOG mice (mice with humanized livers) has provided insights into FAMP's hepatotoxicity:

- Dose-Dependent Toxicity: Mice treated with FAMP showed clinical signs of liver failure at doses significantly lower than those used in human trials, indicating heightened sensitivity in humanized models .

- Histological Findings: Analysis revealed lipid accumulation and mitochondrial dysfunction similar to those seen in human patients .

Data Tables

属性

IUPAC Name |

[(2R,3S,5R)-4-fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FIN2O8P/c10-5-6(14)4(2-20-22(17,18)19)21-8(5)13-1-3(11)7(15)12-9(13)16/h1,4-6,8,14H,2H2,(H,12,15,16)(H2,17,18,19)/t4-,5?,6+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIRJOIEMCOPIZ-TZLAVLDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)COP(=O)(O)O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FIN2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90912421 | |

| Record name | 1-(2-Deoxy-2-fluoro-5-O-phosphonopentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99891-31-3 | |

| Record name | 1-(2-Deoxy-2-fluoro-5-O-phosphonopentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。